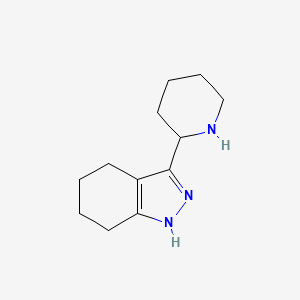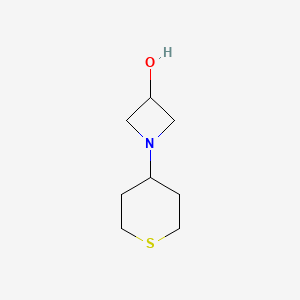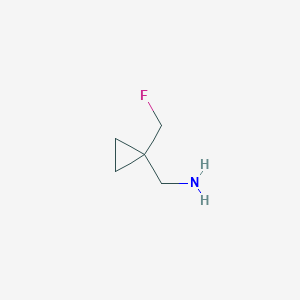
(1-(Fluoromethyl)cyclopropyl)methanamine
Descripción general
Descripción
“(1-(Fluoromethyl)cyclopropyl)methanamine”, also known as FCPMA, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder with a molecular weight of 217.16 .
Molecular Structure Analysis
The molecular formula of “(1-(Fluoromethyl)cyclopropyl)methanamine” is C5H10FN. The InChI code is 1S/C5H10FN.C2HF3O2/c6-3-5(4-7)1-2-5;3-2(4,5)1(6)7/h1-4,7H2; (H,6,7) .Physical And Chemical Properties Analysis
“(1-(Fluoromethyl)cyclopropyl)methanamine” has a molecular weight of 103.14 g/mol. It is stored at 4 degrees Celsius . The predicted boiling point is 118.8±5.0 °C, and the predicted density is 1.002±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antiviral Activity
(1-(Fluoromethyl)cyclopropyl)methanamine derivatives have been studied for their antiviral properties. A study by Kolocouris et al. (1994) reported the synthesis of some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, which exhibited inhibition of the cytopathicity of the influenza A virus at concentrations lower than amantadine and lower than their cytotoxic concentrations to host cells (Kolocouris et al., 1994).
Serotonin Receptor Agonism
Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for the 5-HT1A receptor, selectivity, and antidepressant-like activity (Sniecikowska et al., 2019).
Drug Molecule Optimization
Veliks et al. (2020) investigated the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to the synthesis of fluorocyclopropyl analogs of cabozantinib, a c-Met and VEGFR-2 inhibitor. This study highlights the potential of the fluorocyclopropane moiety in fine-tuning drug molecules (Veliks et al., 2020).
Nucleoside Analogs
Rosen et al. (2004) synthesized diastereopure monofluorinated cyclopropanoid nucleosides for biological studies. This work provides insights into the synthesis and potential applications of fluorinated cyclopropane-based nucleosides (Rosen et al., 2004).
Enantioselective Synthesis
Demir et al. (2004) conducted a study on the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are restricted homophenylalanine analogs starting from simple aromatic aldehydes. This research contributes to the field of stereochemistry and enantioselective synthesis (Demir et al., 2004).
Therapeutic Potential of Cyclopropyl Rings
Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development, highlighting its unique features that enhance potency and reduce off-target effects in drugs (Talele, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLGKJDVQQUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Fluoromethyl)cyclopropyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine](/img/structure/B1472406.png)
![1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1472408.png)
![1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472412.png)
![{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1472413.png)
![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)

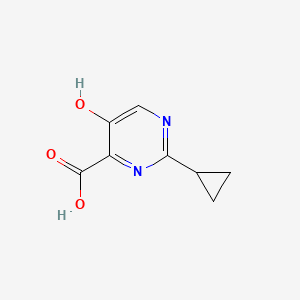

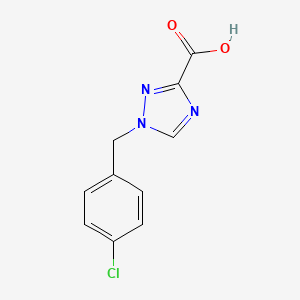
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1472422.png)
